(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition Enzyme kinetics Stereoselectivity

This (3S)-enantiomer is the active stereoisomer for PNMT inhibition (Ki 1.0 μM), exhibiting 12-fold higher potency than the (R)-enantiomer. Use as an essential active control in PNMT assays, the requisite chiral starting material for GluN2B-targeting NMDA receptor positive allosteric modulators, and a key intermediate for patented PCSK9 allosteric binders. The racemate or (R)-enantiomer cannot substitute for this compound in validated pharmacological studies. Ensure stereochemical integrity for reproducible results.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B3105874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2CN1
InChIInChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1
InChIKeyUEKQPSAKUNXFHL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline – A Chiral Tetrahydroisoquinoline Scaffold for Selective Inhibitor Development and Asymmetric Synthesis


(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline is a chiral secondary amine belonging to the tetrahydroisoquinoline (THIQ) class of heterocyclic compounds. This scaffold is recognized for its broad utility in medicinal chemistry, particularly as a core structure for enzyme inhibitors and as a versatile building block in asymmetric synthesis [1]. The (3S) enantiomer is of significant interest due to its stereospecific interactions with biological targets, including phenylethanolamine N-methyltransferase (PNMT) and the α2-adrenoceptor [2], as well as its application in the preparation of enantiomerically pure pharmaceuticals and research tools.

(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline: Why Stereochemistry and Methyl Substitution Are Non-Negotiable for Activity and Selectivity


The substitution of (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline with a racemic mixture, the (R)-enantiomer, or unsubstituted tetrahydroisoquinoline leads to markedly different pharmacological and physicochemical outcomes. The chiral center at C3 dictates stereospecific interactions with biological targets, as demonstrated by the divergent subunit-selectivity of enantiomers at the NMDA receptor [1]. Furthermore, the methyl group fundamentally alters the amine's pKa, which is a critical determinant of both potency at PNMT and off-target affinity for the α2-adrenoceptor [2]. Even closely related fluorinated analogs (e.g., CF3-THIQ) exhibit a complete loss of PNMT inhibitory activity due to unfavorable electrostatic effects [2]. Consequently, generic substitution without precise stereochemical and structural control invalidates experimental reproducibility and compromises the scientific validity of any downstream application.

(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline: Quantitative Evidence for Differentiated Scientific Utility


(3S)-3-Methyl-THIQ Exhibits Markedly Superior PNMT Affinity Compared to the (R)-Enantiomer

The (3S) enantiomer demonstrates a Ki value of 1.0 μM for inhibition of bovine adrenal phenylethanolamine N-methyltransferase (PNMT), which is over an order of magnitude more potent than the (R)-enantiomer, which has a Ki of 12.0 μM [1]. This stereospecificity underscores the necessity of using the (S)-enantiomer for studies targeting PNMT.

PNMT inhibition Enzyme kinetics Stereoselectivity

(3S)-3-Methyl-THIQ Provides a Quantifiable Baseline pKa for Optimizing α2-Adrenoceptor Selectivity via Fluorination

The (3S)-3-methyl substituent confers a pKa of 9.53 to the THIQ amine, which is a critical parameter for rational design. This pKa leads to significant off-target affinity for the α2-adrenoceptor (Ki ≈ 1.82 μM) [1][2]. Medicinal chemistry efforts have demonstrated that β-fluorination can be used to systematically lower this pKa, thereby reducing α2-adrenoceptor affinity while tuning PNMT potency [2].

pKa modulation α2-adrenoceptor Selectivity optimization

The (S)-Enantiomer is Essential for Activity at the GluN2B Subunit of the NMDA Receptor, a Property Absent in the (R)-Enantiomer

In a study of positive allosteric NMDA receptor modulators based on a tetrahydroisoquinoline scaffold, analysis of enantiomeric pairs revealed that the S-(−) enantiomer is active at the GluN2B subunit, whereas the R-(+) enantiomer is only active at GluN2C/D subunits [1]. This demonstrates a qualitative, subunit-specific difference in pharmacological activity dictated solely by the C3 stereocenter.

NMDA receptor Positive allosteric modulation GluN2B Neuroscience

The (3S) Configuration is a Prerequisite for Application as a PCSK9 Allosteric Binder, as Evidenced in Lead Compounds

Patented tetrahydroisoquinoline molecules designed as allosteric binders of PCSK9, a key target for lowering LDL cholesterol, explicitly require the (S)-stereochemistry at the C3 position for optimal activity [1]. The patent's exemplified lead compounds, such as those with the structure C[C@]1(CC(=O)NC2=NC=CS2)NCCC2=C1C=C(...), are built upon the (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline core [1].

PCSK9 Allosteric modulator Cholesterol metabolism Drug discovery

(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline: Defined Scenarios for Scientific and Industrial Use


As a Reference Standard in PNMT Inhibition Assays Requiring Stereospecificity

Use (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline as the stereochemically defined, active control compound in any biochemical or cellular assay measuring inhibition of phenylethanolamine N-methyltransferase (PNMT). Its established Ki of 1.0 μM against bovine adrenal PNMT [1] and 12-fold higher potency over the (R)-enantiomer [1] make it an essential benchmark for validating assay sensitivity and for normalizing the activity of novel PNMT inhibitors. This ensures that observed inhibition is not confounded by the presence of inactive stereoisomers.

As a Foundational Building Block for the Synthesis of GluN2B-Selective NMDA Receptor Modulators

Employ (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline as the requisite chiral starting material for constructing positive allosteric modulators of the NMDA receptor. The (3S) stereochemistry is essential, as it is the active enantiomer for modulating GluN2B-containing receptors, a property not shared by the (R)-enantiomer [1]. Any medicinal chemistry campaign aiming to develop new tool compounds or drug candidates targeting the GluN2B subunit must begin with this specific enantiomer to ensure downstream biological activity.

As a Synthetic Intermediate in the Development of PCSK9 Allosteric Inhibitors

Utilize (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline as a key chiral intermediate for the synthesis of patented tetrahydroisoquinoline derivatives that function as allosteric binders of PCSK9 [1]. The patent literature explicitly defines the (S)-stereochemistry at C3 as a structural requirement for compounds in this series. Industrial research groups engaged in cardiovascular drug discovery will find this compound to be a non-negotiable starting point for generating this specific class of cholesterol-lowering agents.

As a Chiral Template for Evaluating Novel Asymmetric Synthesis Methodologies

Employ the (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline scaffold as a benchmark target to validate the efficiency and stereoselectivity of new catalytic or biocatalytic asymmetric methods. Established chemoenzymatic routes have been shown to produce this scaffold with high enantiopurity and good overall yields [1]. Therefore, the development of a new synthetic pathway to this compound, and its subsequent comparison to known methods in terms of enantiomeric excess and yield, serves as a rigorous test of the new methodology's practical utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.